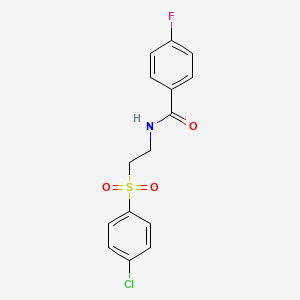

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide

Description

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a fluorobenzenecarboxamide moiety

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)sulfonylethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDDUMUOPVRAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-aminoethyl-4-fluorobenzenecarboxamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenecarboxamides.

Scientific Research Applications

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorobenzenecarboxamide moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-chlorobenzenecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-methylbenzenecarboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

N-(2-((4-Chlorophenyl)sulfonyl)ethyl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and enzyme inhibition contexts. Its chemical formula is , and it has been identified with the CID number 5761759 in PubChem . The presence of the chlorophenyl and fluorobenzene moieties contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine derivative followed by acylation with 4-fluorobenzenecarboxylic acid. This method allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 4-chlorophenylsulfonyl group exhibit significant antimicrobial properties. A study synthesized a series of related compounds and evaluated their antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial effects, with some derivatives showing enhanced potency due to structural modifications .

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, studies have shown that related sulfonamide compounds can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The mechanism involves competitive inhibition at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts .

Case Studies

- Acetylcholinesterase Inhibition : A detailed assay was conducted using various derivatives of sulfonamide compounds, including those similar to this compound. The results indicated significant inhibition rates compared to standard controls like eserine, suggesting potential therapeutic applications in cognitive enhancement or neuroprotection .

- Antibacterial Screening : In a comparative study, several synthesized compounds were tested against multiple bacterial strains. The findings showed that certain derivatives exhibited strong inhibitory effects against Bacillus subtilis, while others were effective against resistant strains of Staphylococcus aureus, highlighting the compound's versatility in targeting diverse pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The sulfonamide moiety facilitates binding to target enzymes through hydrogen bonding and hydrophobic interactions.

- Membrane Permeability : The fluorinated aromatic structure enhances the compound's ability to penetrate lipid membranes, allowing for intracellular action.

- Selectivity : Modifications in the side chains can increase selectivity towards specific biological targets, reducing off-target effects.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.